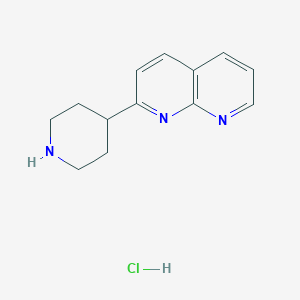

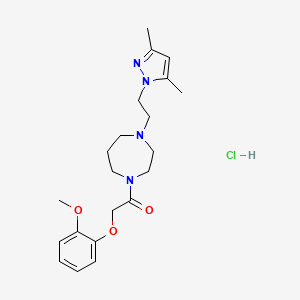

![molecular formula C16H10ClN3O3S B2646307 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 361995-13-3](/img/structure/B2646307.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles, which include a thiazole ring in their structure, are known to have diverse biological activities . They have been studied for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of thiazole derivatives has been widely studied. For instance, a series of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide were synthesized by Pandeya et al .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and can vary depending on the specific compound and conditions. For example, the oxidative removal of the N-ethoxymethyl group of a certain thiazole derivative by mixed function oxidases forms another compound .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined through various methods. For example, the vapor pressure, melting point, octanol/water partition coefficient, and solubility can be measured .科学的研究の応用

Crystal Engineering and Physicochemical Properties

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide and its derivatives are often investigated in crystal engineering and studies of physicochemical properties. For instance, pharmaceutical cocrystals involving certain drugs and coformers were prepared and characterized, revealing that all cocrystals dissolve faster and their equilibrium solubility is higher than the parent drug. Such studies often explore the molecular interactions, such as carboxylic acid–carboxamide supramolecular heterosynthon and amide–amide homosynthon, contributing to the understanding of molecular conformation and stability in crystal structures (Aitipamula et al., 2012).

Hypoxia-Selective Antitumor Agents

Some derivatives of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide have been synthesized and evaluated as hypoxia-selective cytotoxins (HSC). These compounds are designed to target hypoxic tumor cells and are evaluated for their cytotoxicity under aerobic and hypoxic conditions, providing insights into the potential therapeutic applications in targeting hypoxic tumors (Palmer et al., 1996).

Interaction with Cellular Components and Induction of Apoptosis

Research on thiazolides, a class of compounds related to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, has shown that they can interact with cellular components such as the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1). These interactions are significant in inducing cell death in colon carcinoma cell lines, indicating the potential of these compounds in cancer therapy (Brockmann et al., 2014).

Halogen Bonding in Crystal Structures

In the realm of crystal engineering, studies have focused on the interactions involving halogen atoms present in molecules like N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide. These interactions, particularly halogen bonds, play a crucial role in the stability and formation of crystal structures, offering insights into the design and synthesis of novel materials (Saha et al., 2005).

Development of Anticonvulsants

Derivatives of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide have also been explored for their potential as anticonvulsants. Research in this area focuses on synthesizing new derivatives, evaluating their efficacy compared to existing drugs, and understanding their mechanism of action (Sych et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYYISATUCLXLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

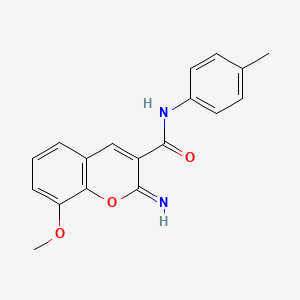

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2646224.png)

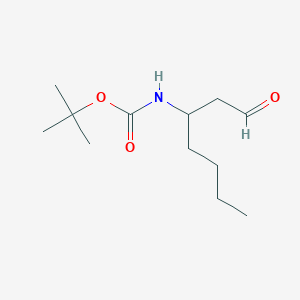

![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

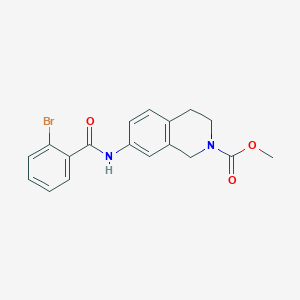

![1-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2646234.png)

![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)

![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)

![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)